molecular formula C19H42O4Si2 B8629968 (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol

Cat. No.: B8629968
M. Wt: 390.7 g/mol
InChI Key: LRPOUPMVTBAWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol is a complex organic compound characterized by the presence of tert-butyldimethylsilyloxy groups. This compound is notable for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butyldimethylsilyl groups into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of silyl ethers .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol exerts its effects involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis, allowing for selective functionalization of other parts of the molecule. The tert-butyldimethylsilyl groups are stable under a wide range of conditions, making them ideal for use in multi-step synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol is unique due to its dual silyl protection, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in complex synthetic pathways where multiple functional groups need to be protected simultaneously .

Properties

Molecular Formula

C19H42O4Si2

Molecular Weight

390.7 g/mol

IUPAC Name

3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-(hydroxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C19H42O4Si2/c1-17(2,3)24(7,8)22-15-11-16(13-19(21,12-15)14-20)23-25(9,10)18(4,5)6/h15-16,20-21H,11-14H2,1-10H3

InChI Key

LRPOUPMVTBAWSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(C1)(CO)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisobutyl aluminum hydride (6 mL, 9 mmol, 1.5M in toluene) was added to a solution of the ester 14 (0.56 g, 1.3 mmol) in anhydrous toluene (20 mL) at -78° C. After 20 min the solution was warmed to 0° C. and stirred for 1 h. The solution was slowly quenched by adding to a stirred 0° C. solution of 2N potassium sodium tartrate. Ethyl acetate was added and the organic layer separated and the water phase extracted with ethyl acetate. The combined organic phase was washed with brine, dried over anhydrous MgSO4, filtered and evaporated. The material was further purified by column chromatography on silica gel with ethyl acetate hexane mixtures to give the diol 15 (0.3 g, 59%) 1H NMR (CDCl3, 500 MHz) δ0.11 (s, 3H), 0.12 (s, 3H), 0.14 (s, 3H), 0.16 (s, 3H), 0.90 (s, 9H), 0.91 (s, 9H), 1.28 (dd, 1H), 1.43 (dd, 1H), 2.00 (ddd, 3H), 2.16 (dd, 1H), 3.33 (dd, 1H), 3.40 (dd, 1H), 4.34 (m, 2×1H).
Quantity
6 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
59%

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